2,6-Dimethoxy-4-{[4-(4-methyl-benzyl)-piperazin-1-ylimino]-methyl}-phenol
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Overview
Description
2,6-Dimethoxy-4-{[4-(4-methyl-benzyl)-piperazin-1-ylimino]-methyl}-phenol is a complex organic compound with a unique structure that combines aromatic rings, methoxy groups, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,6-dimethoxyphenol with 4-(4-methylbenzyl)piperazine under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-4-{[4-(4-methyl-benzyl)-piperazin-1-ylimino]-methyl}-phenol can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The imino group can be reduced to form secondary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2,6-Dimethoxy-4-{[4-(4-methyl-benzyl)-piperazin-1-ylimino]-methyl}-phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Mechanism of Action
The mechanism of action of 2,6-Dimethoxy-4-{[4-(4-methyl-benzyl)-piperazin-1-ylimino]-methyl}-phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The piperazine moiety is known to interact with neurotransmitter receptors, potentially affecting signaling pathways in the nervous system .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethoxy-4-methylbenzoic acid
- 2,4-Dimethoxybenzylamine
- 2,4-Dimethoxybenzyl alcohol
Uniqueness
Compared to similar compounds, 2,6-Dimethoxy-4-{[4-(4-methyl-benzyl)-piperazin-1-ylimino]-methyl}-phenol is unique due to its combination of methoxy groups and a piperazine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
303102-30-9 |
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Molecular Formula |
C21H27N3O3 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
2,6-dimethoxy-4-[(E)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]iminomethyl]phenol |
InChI |
InChI=1S/C21H27N3O3/c1-16-4-6-17(7-5-16)15-23-8-10-24(11-9-23)22-14-18-12-19(26-2)21(25)20(13-18)27-3/h4-7,12-14,25H,8-11,15H2,1-3H3/b22-14+ |
InChI Key |
YKOHJTAMXQFELQ-HYARGMPZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)/N=C/C3=CC(=C(C(=C3)OC)O)OC |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=CC(=C(C(=C3)OC)O)OC |
Origin of Product |
United States |
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